

Synthesis and characterization of 3-Iodoimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: **3-Iodoimidazo[1,2-a]pyridine**

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An In-Depth Technical Guide on the Synthesis and Characterization of **3-Iodoimidazo[1,2-a]pyridine**

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Iodoimidazo[1,2-a]pyridine**, a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of 3-Iodoimidazo[1,2-a]pyridine Derivatives

A prevalent and efficient method for the synthesis of **3-Iodoimidazo[1,2-a]pyridines** involves the direct iodination of imidazo[1,2-a]pyridine precursors. An environmentally friendly and effective approach utilizes ultrasound-assisted C-H functionalization.^[1] This method offers high yields and good functional-group tolerance.^[1]

General Experimental Protocol: Ultrasound-Assisted Iodination

A mixture of the chosen imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I_2) (0.12 mmol), and tert-Butyl hydroperoxide (TBHP) in water (0.40 mmol) is placed in a Schlenk tube with ethanol (2.0 mL).^[1] The reaction mixture is then subjected to ultrasonic irradiation.^[1] Upon

completion of the reaction, it is quenched by the addition of 10 mL of water. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are subsequently dried over sodium sulfate and evaporated to yield the desired **3-Iodoimidazo[1,2-a]pyridine** derivative.[1]

An alternative approach involves a multi-step reaction starting with 2-aminopyridine, which can be refluxed in ethanol followed by treatment with N-iodosuccinimide in acetonitrile.[2]

Characterization Data

The synthesized compounds are typically characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point (m.p.) analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized **3-Iodoimidazo[1,2-a]pyridine** derivatives.

Compound	Yield (%)	Melting Point (°C)	Molecular Formula	Molecular Weight (g/mol)	Reference
2-(4-Fluorophenyl)-3-iodoimidazo[1,2-a]pyridine (3a)	71%	169–171	C ₁₃ H ₈ FIN ₂	322.12	[1]
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3b)	74%	155–157	C ₁₃ H ₈ ClIN ₂	354.57	[1]
3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine (3g)	85%	96–98	C ₁₄ H ₁₁ IN ₂	334.16	[1]
2-(3-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3j)	72%	152–154	C ₁₃ H ₈ ClIN ₂	354.57	[1]
3-Iodo-6-methyl-imidazo[1,2-a]pyridine	-	-	C ₈ H ₇ IN ₂	258.06	[2]

Spectroscopic Data

High-resolution mass spectrometry (HRMS) is typically performed using positive mode electrospray ionization (ESI).[\[1\]](#) ¹H and ¹³C NMR data are reported as chemical shifts (δ) in

parts per million (ppm), with multiplicity, integration, and coupling constants (J) in Hertz.[1]

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3b):[1]

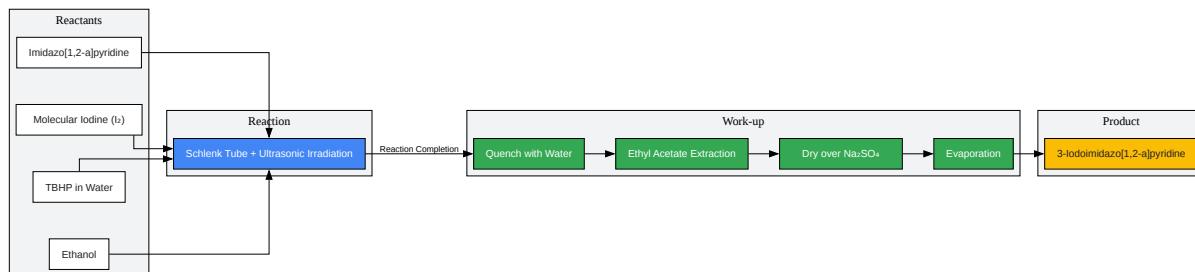
- ^1H NMR (400 MHz, CDCl_3): δ 8.18 (d, J = 6.8 Hz, 1H), 8.01 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.8 Hz, 1H), 7.44 (d, J = 8.4 Hz, 2H), 7.27–7.23 (m, 1H), 6.91 (t, J = 7.2 Hz, 1H).
- ^{13}C NMR (101 MHz, CDCl_3): δ 148.18, 146.90, 134.39, 132.12, 129.81, 128.67, 126.63, 125.94, 117.66, 113.45, 59.69.
- MS (m/z): 356 (M^+).

3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine (3g):[1]

- ^1H NMR (400 MHz, CDCl_3): δ 8.25 (d, J = 6.8 Hz, 1H), 8.01 (d, J = 8.0 Hz, 2H), 7.66 (d, J = 8.8 Hz, 1H), 7.35 (d, J = 7.6 Hz, 2H), 7.30–7.26 (m, 1H), 6.95 (t, J = 6.8 Hz, 1H), 2.47 (s, 3H).
- ^{13}C NMR (101 MHz, CDCl_3): δ 148.10, 148.08, 138.30, 130.67, 129.16, 128.47, 126.53, 125.58, 117.49, 113.17, 59.38, 21.45.
- MS (m/z): 334 (M^+).

Experimental Workflows and Diagrams

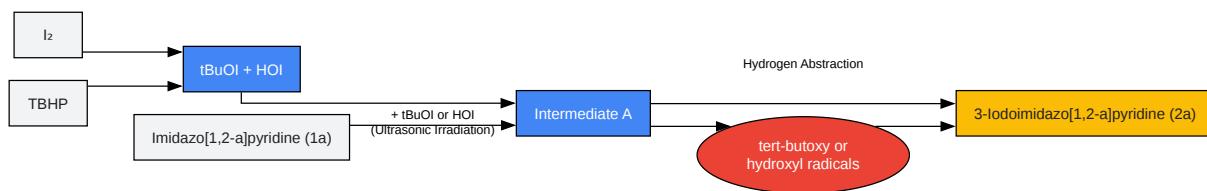
The synthesis of **3-Iodoimidazo[1,2-a]pyridine** can be visualized as a streamlined workflow.



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Caption: Workflow for the ultrasound-assisted synthesis of **3-Iodoimidazo[1,2-a]pyridine**.

A plausible reaction mechanism for the iodination process involves a free-radical initiated pathway.[\[1\]](#)



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Caption: Proposed mechanism for the ultrasound-accelerated iodination of imidazo[1,2-a]pyridines.

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References

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